molecular formula C11H13BrFNO B8793450 N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No. B8793450
M. Wt: 274.13 g/mol
InChI Key: ROSBRHGCAMOQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05539112

Procedure details

250 g (1.32 mol) of 4-bromo-2-fluoroaniline was dissolved in 500 mL of pyridine, 178 mL (1.45 mol) of pivaloyl chloride was added dropwise under ice-cooling, and the mixture was stirred for 10 minutes. The reaction solution was poured into 1.5 L of ice-water and the precipitated crystals were collected by filtration. The crystals were washed with 1N HCl and water, and dried under reduced pressure, to give 350 g of 4-bromo-2-fluoro-N-pivaloylaniline (yield: 97%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[C:10](Cl)(=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12]>N1C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
178 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with 1N HCl and water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(NC(C(C)(C)C)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.